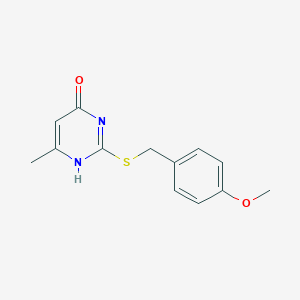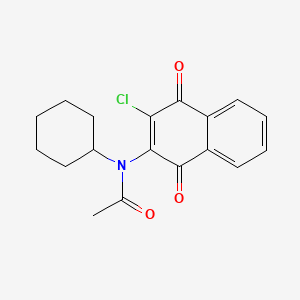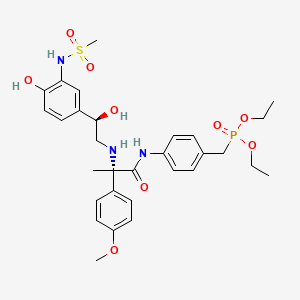
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel inhibitor of AMA1-RON2 interaction, blocking merozoite invasion from schizont-infected RBCs; Antidepressant; Acetylcholinesterase inhibitor; High Quality Biochemicals for Research Uses
科学的研究の応用
Inflammation, Coagulation, and Cardiovascular Disease in HIV-Infected Individuals
This study examines the predictive value of biomarkers like high sensitivity C-reactive protein, interleukin-6, and D-dimer in cardiovascular disease morbidity and mortality among HIV-infected patients. The relevance of this study to Dimetacrine bitartrate might be in its focus on molecular and biochemical pathways that could be influenced by various drugs, including potentially Dimetacrine bitartrate (Duprez et al., 2012).
Dimerizer-Regulated Gene Expression
This paper discusses the use of chemical inducers of dimerization for controlling gene expression. While it doesn't directly reference Dimetacrine bitartrate, the principles of dimerization and its regulation could be relevant in understanding the molecular mechanisms by which Dimetacrine bitartrate might exert its effects (Pollock & Clackson, 2002).
Halitosis in Cystinosis Patients after Administration of Immediate-Release Cysteamine Bitartrate
This research explores the effects of cysteamine bitartrate on halitosis in cystinosis patients. The pharmacokinetic profiles and side effects of cysteamine bitartrate, a compound similar to Dimetacrine bitartrate, might provide insights into how Dimetacrine bitartrate behaves in a biological context (Besouw et al., 2012).
Drug-Drug Multicomponent Solid Forms
This study explores the creation of multicomponent solid forms of various drugs, which can improve solubility and efficacy. While Dimetacrine bitartrate isn't directly studied, the general principles of drug form optimization could be relevant for its application (Haneef & Chadha, 2017).
Investigating the Degradation of the Sympathomimetic Drug Phenylephrine by Electrospray Ionisation-Mass Spectrometry
This paper examines the stability and degradation of phenylephrine, a drug structurally different from Dimetacrine bitartrate, but the methods used for studying drug stability could be applicable to Dimetacrine bitartrate (Trommer, Raith, & Neubert, 2010).
特性
CAS番号 |
33299-81-9 |
|---|---|
分子式 |
C24H32N2O6 |
分子量 |
444.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
IIYKUJVECNNTEY-LREBCSMRSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
| 3759-07-7 | |
同義語 |
10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate 3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine dimetacrine dimetacrine bitartate dimetacrine tartate dimethacrine dimethacrine tartrate dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer istonil miroistonil SD 709 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)

![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)





![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)

